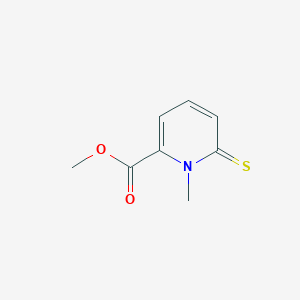
Methyl 1-methyl-6-sulfanylidenepyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-methyl-6-sulfanylidenepyridine-2-carboxylate is a chemical compound with the molecular formula C8H9NO2S and a molecular weight of 183.23 g/mol . This compound is known for its unique structure, which includes a thioxo group attached to a dihydropyridine ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-6-sulfanylidenepyridine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 1-methyl-2-pyridinecarboxylate with Lawesson’s reagent to introduce the thioxo group . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-6-sulfanylidenepyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydropyridine derivatives.
Substitution: The thioxo group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction can produce dihydropyridine derivatives .
Scientific Research Applications
Methyl 1-methyl-6-sulfanylidenepyridine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-6-sulfanylidenepyridine-2-carboxylate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds also contain a sulfur atom in a heterocyclic ring and exhibit diverse biological activities.
Indole Derivatives: Indole compounds share some structural similarities and are known for their wide range of biological activities.
Uniqueness
Methyl 1-methyl-6-sulfanylidenepyridine-2-carboxylate is unique due to its specific combination of a thioxo group and a dihydropyridine ring. This structure imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds .
Properties
CAS No. |
87151-08-4 |
|---|---|
Molecular Formula |
C8H9NO2S |
Molecular Weight |
183.23 g/mol |
IUPAC Name |
methyl 1-methyl-6-sulfanylidenepyridine-2-carboxylate |
InChI |
InChI=1S/C8H9NO2S/c1-9-6(8(10)11-2)4-3-5-7(9)12/h3-5H,1-2H3 |
InChI Key |
DCCVMIFDKLDIIX-UHFFFAOYSA-N |
SMILES |
CN1C(=S)C=CC=C1C(=O)OC |
Canonical SMILES |
CN1C(=S)C=CC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


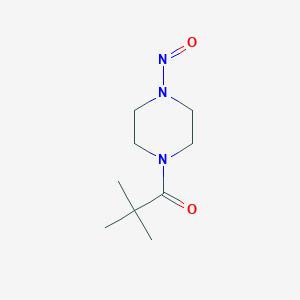
![6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-3-pyridinol](/img/structure/B215215.png)
![2-[(2,6-Dichlorophenyl)amino]-pyridine-3-sulfonic acid](/img/structure/B215217.png)
![2-{[3-(Trifluoromethyl)phenyl]sulfonyl}-3-pyridinamine](/img/structure/B215218.png)
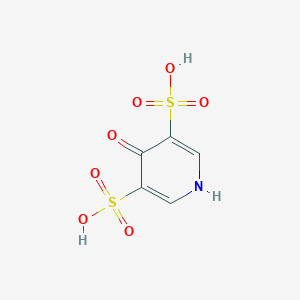
![N-(5-amino-2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B215221.png)
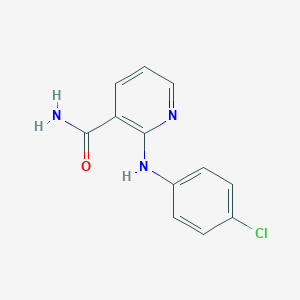

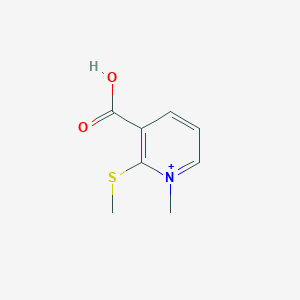
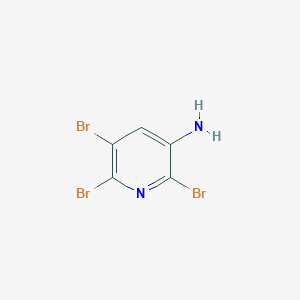
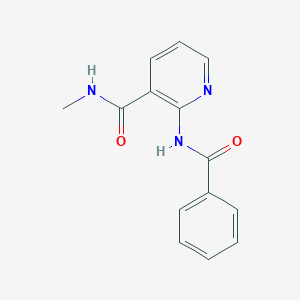
![6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methylnicotinamide](/img/structure/B215233.png)
![2-[(4-Fluorophenyl)sulfanyl]-3-nitropyridine](/img/structure/B215235.png)
![2-[(4-Fluorophenyl)sulfanyl]-5-nitropyridine](/img/structure/B215236.png)
